molecular formula C17H11Br B12516281 3-bromo-11H-benzo[b]fluorene

3-bromo-11H-benzo[b]fluorene

Cat. No.: B12516281
M. Wt: 295.2 g/mol
InChI Key: YTNKFRRGVZQOGW-UHFFFAOYSA-N
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Description

3-Bromo-11H-benzo[b]fluorene is an organic compound with the molecular formula C17H11Br. It is a derivative of benzo[b]fluorene, where a bromine atom is substituted at the 3rd position. This compound is known for its applications in various fields, including organic synthesis, material science, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-11H-benzo[b]fluorene can be synthesized through the bromination of 11H-benzo[b]fluorene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. The reaction conditions are optimized to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-11H-benzo[b]fluorene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[b]fluorene derivatives, while coupling reactions can produce complex polycyclic aromatic compounds .

Mechanism of Action

The mechanism of action of 3-bromo-11H-benzo[b]fluorene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In material science, its electronic properties are exploited to develop optoelectronic devices. The bromine atom in its structure can participate in various chemical reactions, influencing the overall reactivity and properties of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-11H-benzo[b]fluorene is unique due to its specific bromine substitution, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and material science applications. Its ability to undergo various chemical reactions and form complex structures highlights its versatility compared to other similar compounds .

Properties

Molecular Formula

C17H11Br

Molecular Weight

295.2 g/mol

IUPAC Name

3-bromo-11H-benzo[b]fluorene

InChI

InChI=1S/C17H11Br/c18-15-6-5-13-8-14-7-11-3-1-2-4-12(11)9-16(14)17(13)10-15/h1-7,9-10H,8H2

InChI Key

YTNKFRRGVZQOGW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)Br)C3=CC4=CC=CC=C4C=C31

Origin of Product

United States

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